REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([N+:18]([O-:20])=[O:19])[C:16]=1[CH3:17])[N:13]=[CH:12][NH:11][C:10]2=O>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([N+:18]([O-:20])=[O:19])[C:16]=1[CH3:17])[N:13]=[CH:12][N:11]=[C:10]2[Cl:3]
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Name
|
|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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800 mg
|
Type
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reactant
|
Smiles
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BrC=1C=C2C(NC=NC2=C(C1C)[N+](=O)[O-])=O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
On cooling
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Type
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CUSTOM
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Details
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POCl3 was removed under reduced pressure
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Type
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ADDITION
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Details
|
The resulting crude product residue was diluted with ice-water
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Type
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EXTRACTION
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Details
|
extracted out of the aqueous layer with DCM (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC=NC2=C(C1C)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 595 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |